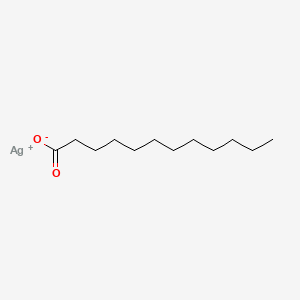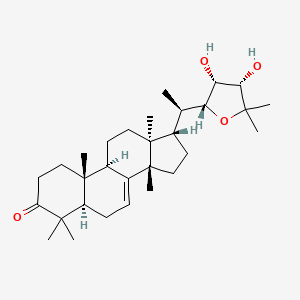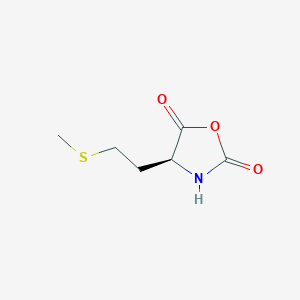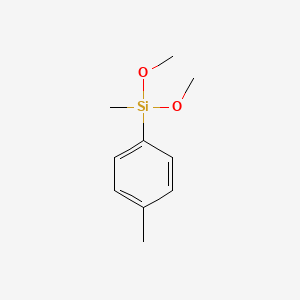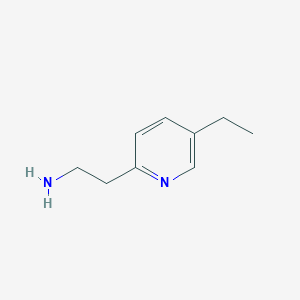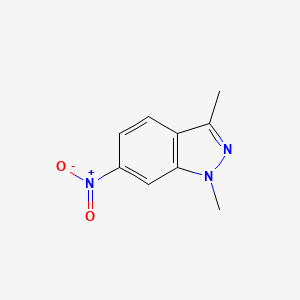
1,3-二甲基-6-硝基-1H-吲唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-6-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of a nitro group at the 6-position and methyl groups at the 1 and 3 positions of the indazole ring imparts unique chemical properties to this compound.
科学研究应用
1,3-Dimethyl-6-nitro-1H-indazole has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for the development of new drugs with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Material Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
作用机制
Target of Action
The primary target of 1,3-Dimethyl-6-nitro-1H-indazole is Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that plays a crucial role in the metabolism of tryptophan to kynurenine . It has been the focus of numerous studies due to its role in immunosuppression and its potential as a target for cancer treatment .
Mode of Action
1,3-Dimethyl-6-nitro-1H-indazole interacts with IDO1, resulting in the suppression of IDO1 protein expression . This interaction disrupts the normal function of IDO1, leading to changes in the metabolic pathway of tryptophan .
Biochemical Pathways
The primary biochemical pathway affected by 1,3-Dimethyl-6-nitro-1H-indazole is the tryptophan-kynurenine pathway . By inhibiting IDO1, the compound prevents the conversion of tryptophan to kynurenine, disrupting the normal functioning of this pathway .
Pharmacokinetics
The compound’s ability to inhibit ido1 suggests that it may have good bioavailability and can effectively reach its target within the body .
Result of Action
The inhibition of IDO1 by 1,3-Dimethyl-6-nitro-1H-indazole leads to a decrease in the production of kynurenine, a metabolite involved in immunosuppression . This can result in the enhancement of the immune response against cancer cells . In cell-cycle studies, the suppressive activity of the compound was related to the G2/M cell cycle arrest .
生化分析
Biochemical Properties
1,3-Dimethyl-6-nitro-1H-indazole has been found to exhibit significant biochemical properties. It has been designed as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the metabolism of tryptophan . The compound interacts with this enzyme, potentially influencing its activity and the overall biochemical reactions it is involved in .
Cellular Effects
In terms of cellular effects, 1,3-Dimethyl-6-nitro-1H-indazole has been shown to exhibit anti-proliferative activity in human colorectal cancer cells (HCT116) . It suppresses the expression of IDO1 protein, leading to changes in cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1,3-Dimethyl-6-nitro-1H-indazole involves its interaction with the IDO1 enzyme . By inhibiting this enzyme, the compound can exert its effects at the molecular level, potentially leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Its potent anti-proliferative activity suggests that it may have long-term effects on cellular function .
Metabolic Pathways
1,3-Dimethyl-6-nitro-1H-indazole is involved in the metabolic pathway related to the metabolism of tryptophan, through its interaction with the IDO1 enzyme . This could potentially affect metabolic flux or metabolite levels.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-nitro-1H-indazole typically involves the nitration of 1,3-dimethylindazole. One common method includes the reaction of 1,3-dimethylindazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position.
Industrial Production Methods
Industrial production of 1,3-Dimethyl-6-nitro-1H-indazole may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,3-Dimethyl-6-nitro-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1,3-Dimethyl-6-amino-1H-indazole.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Oxidation: 1,3-Dicarboxy-6-nitro-1H-indazole.
相似化合物的比较
Similar Compounds
1,3-Dimethyl-1H-indazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
6-Nitroindazole: Contains a nitro group but lacks the methyl groups, leading to different physical and chemical properties.
1-Methyl-6-nitro-1H-indazole: Contains only one methyl group, which affects its reactivity and biological interactions.
Uniqueness
1,3-Dimethyl-6-nitro-1H-indazole is unique due to the combination of the nitro group and two methyl groups, which confer specific chemical reactivity and biological activity. This combination allows for selective interactions with biological targets and makes it a valuable compound in medicinal chemistry and other scientific research fields.
属性
IUPAC Name |
1,3-dimethyl-6-nitroindazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-6-8-4-3-7(12(13)14)5-9(8)11(2)10-6/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTULKJFQZYUDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

